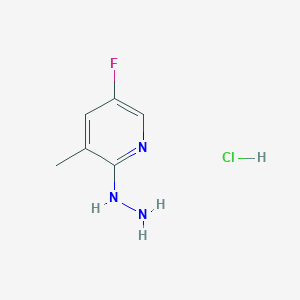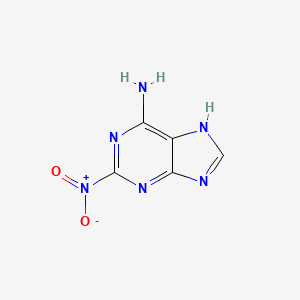
5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride is a chemical compound with the molecular formula C6H8FN3·HCl It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 5-position, a hydrazinyl group at the 2-position, and a methyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylpyridine.
Hydrazination: The 5-fluoro-2-methylpyridine is reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group at the 2-position.
Hydrochloride Formation: The resulting 5-fluoro-2-hydrazinyl-3-methylpyridine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials and reagents.
Purification: Employing purification techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of 5-fluoro-2-hydrazinyl-3-methylpyridine N-oxide.
Reduction: Formation of 5-fluoro-2-hydrazinyl-3-methylpyridine hydrazine.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to desired biological effects.
類似化合物との比較
Similar Compounds
5-Fluoro-2-methylpyridine: Lacks the hydrazinyl group.
2-Hydrazinyl-3-methylpyridine: Lacks the fluorine atom.
5-Fluoro-3-methylpyridine: Lacks the hydrazinyl group.
Uniqueness
5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride is unique due to the presence of both the fluorine atom and the hydrazinyl group, which confer distinct chemical and biological properties.
特性
分子式 |
C6H9ClFN3 |
|---|---|
分子量 |
177.61 g/mol |
IUPAC名 |
(5-fluoro-3-methylpyridin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H8FN3.ClH/c1-4-2-5(7)3-9-6(4)10-8;/h2-3H,8H2,1H3,(H,9,10);1H |
InChIキー |
NKLANPYBBLWIRU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1NN)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B11911353.png)

![8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11911370.png)


![2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11911391.png)
![Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride](/img/structure/B11911392.png)







